methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate
Description
Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl bridge linked to a 1-benzylpiperidin-4-yl group and an ethyl substituent at the 3-position. The methyl ester at the 4-position enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
methyl 3-[(1-benzylpiperidin-4-yl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-3-16-17(19(24)27-2)18(21-20-16)28(25,26)22-15-9-11-23(12-10-15)13-14-7-5-4-6-8-14/h4-8,15,22H,3,9-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNOFGYPBSAOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide reagent under controlled conditions to introduce the sulfamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate and related compounds:
Key Observations:
Core Structure: The target compound’s pyrazole core distinguishes it from oxadiazoles (LMM5) and purine derivatives (Compound 1066). Pyrazoles are known for metabolic stability and hydrogen-bonding capabilities .
Substituent Effects: The benzylpiperidine group in the target compound may enhance CNS penetration compared to polar substituents like methoxyethoxyethyl chains in ’s pyridine derivatives . Ethyl vs.
Biological Activity :
- LMM5 and Compound 1066 demonstrate antifungal and anti-quorum sensing activities, respectively, linked to their sulfamoyl groups. The target compound’s benzylpiperidine may confer unique target selectivity (e.g., neurological or antimicrobial targets) .
Research Findings and Implications
- NMR Characterization : Compounds with flexible substituents (e.g., methoxyethoxyethyl chains) exhibit conformational dynamics in NMR spectra, as seen in . The target compound’s benzylpiperidine may similarly influence spectral complexity .
- Therapeutic Potential: The sulfamoyl group’s prevalence in bioactive compounds (e.g., LMM5, Compound 1066) supports its role in target engagement. The benzylpiperidine moiety could position the compound for CNS applications or GPCR modulation .
Biological Activity
Methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole derivatives class. Its unique structure, featuring a sulfamoyl group and a benzylpiperidine moiety, contributes to its notable biological activities, particularly as a bradykinin B1 receptor antagonist. This article delves into the compound's synthesis, biological activities, and relevant research findings.
Structure and Synthesis
The compound's structure consists of a pyrazole ring with a sulfamoyl group and a benzylpiperidine substituent. The synthesis typically involves multi-step organic reactions that require meticulous control over reaction conditions to achieve high purity and yield. The following table summarizes the structural features and biological activities of related pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-bromobenzyl)-1H-pyrazole | Bromobenzyl group | Antiinflammatory |
| 5-(2-chlorobenzyl)-3-methylpyrazole | Chlorobenzyl group | Antimicrobial |
| N-(benzyl)-sulfamoyl pyrazole | Sulfamoyl group | Bradykinin receptor antagonist |
Bradykinin B1 Receptor Antagonism
This compound has been identified as a potent antagonist of the bradykinin B1 receptor. This receptor plays a critical role in pain and inflammatory responses. Inhibition of this receptor may provide therapeutic benefits for chronic pain and inflammatory diseases, making this compound a candidate for further clinical studies.
Lipidomics Applications
The compound also shows relevance in lipidomics, which focuses on lipid metabolism and signaling pathways in health and disease. This area of research is crucial for understanding various pathological conditions, including metabolic disorders.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of similar pyrazole derivatives in various biological assays. For instance, compounds with similar structures have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MICs) of these compounds indicate their potential as antimicrobial agents.
Additionally, research has explored the pharmacological profiles of related compounds, revealing their capacity to inhibit voltage-gated sodium channels, which are implicated in several neurological disorders . This suggests that this compound may have broader therapeutic applications beyond its primary activity.
Q & A
Q. What are the established synthetic routes for methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step processes:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
- Step 2 : Sulfamoylation of the pyrazole amino group using sulfonyl chlorides or anhydrides (e.g., 1-benzylpiperidin-4-sulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Esterification or transesterification to introduce the methyl carboxylate group .
Optimization Strategies : - Vary solvent systems (e.g., dichloromethane vs. THF) to improve sulfamoylation efficiency .
- Use catalytic agents (e.g., DMAP) to enhance esterification yields .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Confirm the pyrazole core, sulfamoyl linkage, and benzylpiperidine substituents. Key signals include:
- Pyrazole C-4 proton (δ ~6.8–7.2 ppm) .
- Sulfamoyl NH protons (δ ~8.5–9.5 ppm) .
- IR Spectroscopy : Validate sulfonamide (S=O stretch ~1150–1350 cm⁻¹) and ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) .
Resolving Discrepancies : - Cross-validate with X-ray crystallography (if single crystals are obtainable) .
- Compare experimental data with DFT-calculated NMR shifts .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the biological activity and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites for derivatization .
- Molecular Docking : Screen against targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina. Focus on sulfamoyl and carboxylate groups as key binding motifs .
- QSAR Models : Corrogate substituent effects (e.g., benzylpiperidine vs. phenyl groups) with activity data from analogous pyrazoles .
Q. What strategies are recommended for addressing discrepancies in pharmacological activity data across different in vitro and in vivo models?
- Methodological Answer :
- Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (in vitro) and carrageenan-induced edema (in vivo) .
- Pharmacokinetic Profiling : Assess bioavailability and metabolite formation (e.g., ester hydrolysis to carboxylic acid derivatives) via LC-MS .
- Dose-Response Analysis : Use Hill equation modeling to reconcile potency differences between assays .
Q. How can reaction path search methods and quantum chemical calculations be integrated to design novel derivatives with enhanced target specificity?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical methods (e.g., IRC calculations) to explore sulfamoylation transition states and optimize regioselectivity .
- Fragment-Based Design : Replace benzylpiperidine with bioisosteres (e.g., 4-fluorophenyl) predicted to enhance blood-brain barrier penetration .
- Machine Learning : Train models on pyrazole libraries to predict solubility and metabolic stability .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported synthetic yields or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Spectral Database Comparison : Cross-reference with published pyrazole sulfonamides (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives) .
- Elemental Analysis : Use CHNS microanalysis to confirm purity (>98%) and rule out solvent residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
